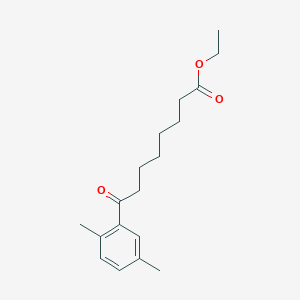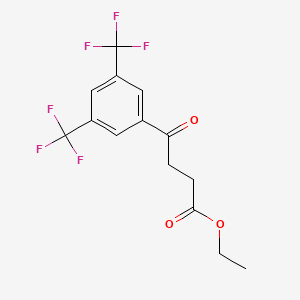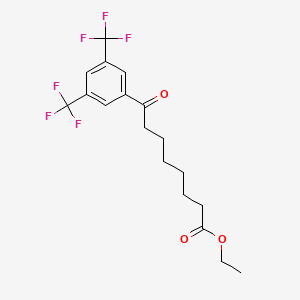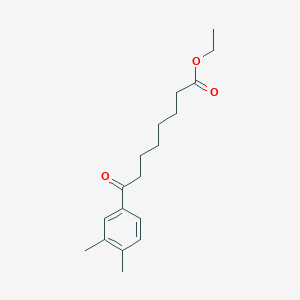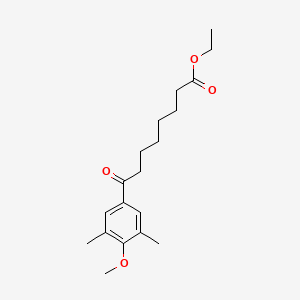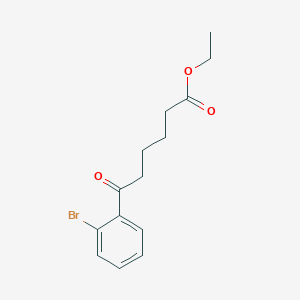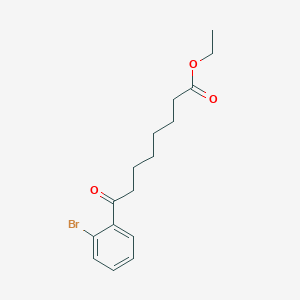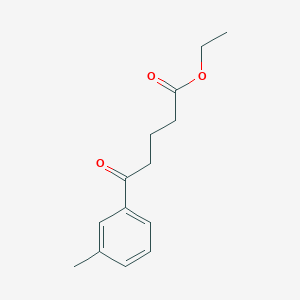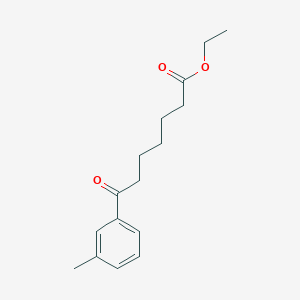
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate is an organic compound characterized by the presence of a difluorophenyl group attached to a heptanoate chain with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,6-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the keto group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The difluorophenyl group in the compound can participate in electrophilic aromatic substitution reactions, where substituents such as nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid in sulfuric acid for nitration reactions.
Major Products:
Oxidation: 7-(2,6-difluorophenyl)-7-oxoheptanoic acid.
Reduction: 7-(2,6-difluorophenyl)-7-hydroxyheptanoate.
Substitution: 7-(2,6-difluoro-4-nitrophenyl)-7-oxoheptanoate.
Aplicaciones Científicas De Investigación
Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mecanismo De Acción
The mechanism of action of Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the keto and ester functionalities contribute to its overall reactivity and stability.
Comparación Con Compuestos Similares
Ethyl 7-(2,6-dichlorophenyl)-7-oxoheptanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Ethyl 7-(2,6-dibromophenyl)-7-oxoheptanoate: Bromine substitution results in altered physical and chemical properties compared to the difluorophenyl derivative.
Ethyl 7-(2,6-difluorophenyl)-7-oxohexanoate:
Uniqueness: Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where fluorine’s influence on molecular interactions is desired.
Propiedades
IUPAC Name |
ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHCLKCHVPPWFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645628 |
Source


|
| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-28-1 |
Source


|
| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


